molecular formula C16H27NO9 B609270 m-PEG5-NHS ester CAS No. 874208-94-3

m-PEG5-NHS ester

Cat. No. B609270
CAS RN: 874208-94-3
M. Wt: 377.39
InChI Key: FMMFVGSOBIANGY-UHFFFAOYSA-N
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Description

M-PEG5-NHS ester is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

NHS-Esters are widely used to label proteins non-selectively on free amino groups . A simple method to transform NHS-esters into site-specific protein labeling on N-terminal Cys residues has been reported . MESNA addition converts NHS-esters to chemoselective thioesters for N-Cys modification .


Molecular Structure Analysis

The molecular weight of this compound is 377.39 . The molecular formula is C16H27NO9 .


Chemical Reactions Analysis

NHS esters are relatively selective for amino groups in proteins, most proteins have numerous Lys residues that can be heterogeneously modified by these reagents . NHS-ester-based covalent ligands conferring selectivity for lysines on specific protein targets have been reported .


Physical And Chemical Properties Analysis

The mPEG modification increases the aqueous solubility of the resulting compound .

Scientific Research Applications

Bioactive Hydrogel Enhancements

m-PEG5-NHS ester is used in the modification of poly(ethylene glycol) (PEG)-based hydrogel systems, enhancing their bioactive properties. These modifications allow for a controlled introduction of bioactive factors, including proteins, peptides, and drugs. A specific application involves using acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) as a PEG linker in bioactive hydrogels, improving cell adhesion and spreading, while addressing protein loss issues through novel linker designs for long-term bioactivity (Browning et al., 2013).

PEGylation in Biopharmaceuticals

This compound plays a crucial role in the field of biopharmaceuticals, particularly in the process of PEGylation. This involves the covalent bonding of PEG to active peptides or proteins, enhancing bioavailability and reducing immunogenicity, among other benefits. The choice of PEGylation reagents, which include NHS esters, is critical for achieving the desired reaction specificity and level of modification in biopharmaceutical applications (Crafts et al., 2016).

Injectable Redox-Responsive Hydrogels

This compound is integral in the development of injectable, dual redox-responsive diselenide-containing PEG hydrogels. These hydrogels show potential for various biomedical applications, including drug delivery and stimuli-responsive drug release. The use of NHS-activated esters in the crosslinking process is critical for the functionalization and performance of these innovative hydrogels (Gong et al., 2017).

Oxo-Ester Mediated Hydrogel Formation

The use of NHS esters in oxo-ester mediated native chemical ligation (OMNCL) is significant for polymer hydrogel formation, in-vitro cell encapsulation, and in-vivo implantation. These hydrogels, utilizing NHS-functionalized PEGs, demonstrate promising capabilities in wound healing, tissue repair, drug delivery, and tissue engineering (Strehin et al., 2013).

Surface Protein Modification

In the field of biomaterials, this compound is used for the surface modification of proteins with PEG to inhibit thrombosis on vascular and biomaterial surfaces. This involves blocking surface protein-platelet interactions, highlighting its potential in therapeutic applications related to vascular health and biomaterial compatibility (Xu et al., 2006).

Conjugation of Antibodies with Cytotoxic Agents

This compound contributes to the development of hydrophilic linkers for conjugation of antibodies with cytotoxic agents, improving the efficacy of antibody-maytansinoid conjugates in cancer therapy. These linkers facilitate the conjugation of hydrophobic drugs at higher ratios without causing aggregation, broadening the scope of targeted cancer therapies (Zhao et al., 2011).

Mechanism of Action

The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . The terminal alkyne will react with azides via copper-catalyzed 1,3-dipolar cycloaddition click chemistry .

Safety and Hazards

Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

The use of m-PEG5-NHS ester and similar compounds is primarily in research and development, not for medicinal or household use . As such, future directions are likely to continue in the realm of research, particularly in the development of new drugs and therapeutic strategies.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO9/c1-21-6-7-23-10-11-25-13-12-24-9-8-22-5-4-16(20)26-17-14(18)2-3-15(17)19/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMFVGSOBIANGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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